molecular formula C12H12N4 B013716 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline CAS No. 102408-26-4

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline

Cat. No.: B013716
CAS No.: 102408-26-4
M. Wt: 212.25 g/mol
InChI Key: KDCAXDISXLLBJE-UHFFFAOYSA-N
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Description

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is a heterocyclic aromatic amine that is known for its high mutagenic potency. It is often studied in the context of its formation during the cooking of protein-rich foods at high temperatures, such as grilling or frying meat. This compound is of significant interest due to its potential health implications, particularly its role as a mutagen and carcinogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with acetaldehyde and formic acid, followed by reduction and cyclization steps. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to achieve the required purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is widely used in scientific research due to its mutagenic properties. Some key applications include:

Mechanism of Action

The mutagenic and carcinogenic effects of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline are primarily due to its ability to form DNA adducts. This compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to DNA. This binding results in DNA mutations, which can ultimately lead to carcinogenesis. The pathways involved include the activation of cytochrome P450 1A2 and subsequent conjugation by N-acetyltransferase or sulfotransferase .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylimidazo[4,5-f]quinoline
  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline

Uniqueness

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is unique due to its specific structure and high mutagenic potency. Compared to similar compounds, it exhibits distinct reactivity and biological effects, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .

Properties

IUPAC Name

N,3-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-13-12-15-11-8-4-3-7-14-9(8)5-6-10(11)16(12)2/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCAXDISXLLBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1C)C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145045
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-26-4
Record name N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102408-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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